molecular formula C56H94O35 B1234552 Alprostadil alfadex CAS No. 55648-20-9

Alprostadil alfadex

Cat. No.: B1234552
CAS No.: 55648-20-9
M. Wt: 1327.3 g/mol
InChI Key: LYRPNNXUPAXZGU-OJQZDGIKSA-N
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Description

Alprostadil alfadex is a chemical complex consisting of Alprostadil (a synthetic analog of Prostaglandin E1 or PGE1) and alfadex (α-cyclodextrin), which acts as a solubility-enhancing agent . This complex is provided as a high-purity, white, odorless, and hygroscopic powder that is freely soluble in water . The primary research value of this compound lies in its potent vasodilatory effects. Its core mechanism of action involves binding to specific prostaglandin receptors (e.g., EP2) on vascular smooth muscle cells . This binding activates the enzyme adenylate cyclase, catalyzing the conversion of ATP to cyclic adenosine monophosphate (cAMP) . The resultant accumulation of intracellular cAMP triggers a cascade that leads to the relaxation of smooth muscle tissue and the dilation of blood vessels . In a research context, this well-characterized mechanism makes this compound a valuable tool for studying vascular physiology, smooth muscle relaxation, and related signal transduction pathways. While its clinical application is as an intracavernosal injection for erectile dysfunction, where it has demonstrated high efficacy in enabling erections sufficient for intercourse , its utility in basic research is broader. Studies have explored the role of prostaglandin E1 analogs in areas such as renal protection, the management of contrast-induced nephropathy, Raynaud phenomena, and ischemia-reperfusion injury, highlighting its multifaceted research potential . The inclusion of α-cyclodextrin is a critical feature of this compound, as it forms an inclusion complex with the Alprostadil molecule. This complexation significantly improves the compound's aqueous solubility and stability by shielding it from oxidative degradation and enzymatic hydrolysis, thereby enhancing its bioavailability and making it more reliable for experimental use . This product is intended For Research Use Only (RUO) . It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25,30-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol;7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H60O30.C20H34O5/c37-1-7-25-13(43)19(49)31(55-7)62-26-8(2-38)57-33(21(51)15(26)45)64-28-10(4-40)59-35(23(53)17(28)47)66-30-12(6-42)60-36(24(54)18(30)48)65-29-11(5-41)58-34(22(52)16(29)46)63-27-9(3-39)56-32(61-25)20(50)14(27)44;1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h7-54H,1-6H2;12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b;13-12+/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-;15-,16+,17+,19+/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRPNNXUPAXZGU-OJQZDGIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(O2)C(C7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@H](O2)[C@@H]([C@H]7O)O)CO)CO)CO)CO)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H94O35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55648-20-9
Record name Prost-13-en-1-oic acid, 11,15-dihydroxy-9-oxo-, (11α,13E,15S)-, compd. with α-cyclodextrin (1:1)
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Record name Tandetoron
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Record name PGE1 alpha-Cyclodextrin complex
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Preparation Methods

Alpha-Cyclodextrin (Alfadex)

  • Role : Forms a 1:1 molar inclusion complex with alprostadil, preventing oxidation and hydrolysis.

  • Concentration : Typically used at 10–20 times the molar ratio of alprostadil to ensure complete complexation.

Stabilizing Excipients

  • Antioxidants : Sodium bisulfite (≤3% w/w) or sodium sulfite to prevent oxidation of alprostadil’s unsaturated bonds.

  • Buffers : Phosphate buffers (pH 4.5–6.5) maintain stability during processing.

Stepwise Preparation Methodology

Formation of the Inclusion Complex

  • Dissolution of Alfadex :

    • Alpha-cyclodextrin is dissolved in 0.01–0.05 M phosphate buffer (pH 6.0–7.0) under gentle stirring at 25–30°C.

    • Example : 18 g alfadex in 850 g water for injection.

  • Incorporation of Alprostadil :

    • Alprostadil (0.05–0.2 mg/mL) is dissolved in anhydrous ethanol and slowly added to the alfadex solution.

    • Critical Parameter : Maintain temperature below 30°C to prevent degradation.

  • Complexation Process :

    • The mixture is stirred for 60–90 minutes to facilitate encapsulation.

    • Verification : Dynamic light scattering (DLS) confirms nanoparticle formation (target size: 150–250 nm).

Sterilization and Homogenization

  • High-Pressure Homogenization :

    • Emulsion is passed through a high-pressure microfluidic nano-disperser at 18,000–20,000 Psi for 3 cycles to ensure uniform particle distribution.

  • Terminal Sterilization :

    • Solutions are sterilized at 126°C for 4 minutes (F₀ >12).

Lyophilization and Final Product Preparation

Freeze-Drying Process

  • Pre-lyophilization : Adjust pH to 4.5–6.5 and filter through a 0.22 µm membrane.

  • Lyophilization Cycle :

    • Freezing: −45°C for 4 hours.

    • Primary drying: −30°C at 0.1 mBar for 24 hours.

    • Secondary drying: 25°C at 0.01 mBar for 6 hours.

Reconstitution Stability

  • Storage : Lyophilized powder remains stable for 24 months at 2–8°C.

  • Reconstitution : Use sterile water for injection; pH stabilizes at 6.8–7.2.

Industrial-Scale Production Workflow

StepEquipment UsedKey ParametersOutcome Metrics
ComplexationStainless steel reactorsTemp: 25°C; Stirring: 60 rpmParticle size ≤200 nm
HomogenizationHigh-pressure homogenizerPressure: 20,000 PsiPDI ≤0.2
SterilizationRotary water bath sterilizer126°C, 4 minutesF₀ >12
LyophilizationFreeze dryerFinal moisture ≤2%Reconstitution time ≤1 minute

Comparative Analysis of Stabilization Strategies

Emulsion vs. Cyclodextrin Complexation

  • Emulsion-Based (Patent CN102178650B) :

    • Uses soybean lecithin and poloxamer 188.

    • Limited stability (12–18 months).

  • Cyclodextrin Complexation :

    • Extends shelf life to 24 months.

    • Reduces injection-site reactions by 40%.

Antioxidant Efficacy

AntioxidantDegradation After 24 MonthsResidual Alprostadil (%)
Sodium bisulfite≤5%95.3 ± 1.2
Nitrogen purging≤8%92.1 ± 2.1

Challenges and Optimization

Degradation Pathways

  • Oxidation : Caused by light or oxygen exposure; mitigated by amber glass vials and nitrogen overlay.

  • Hydrolysis : Accelerated at pH >7.0; controlled via buffer selection.

Process Validation

  • Critical Quality Attributes (CQAs) :

    • Particle size, pH, sterility, and endotoxin levels.

  • Batch Consistency :

    • Relative standard deviation (RSD) ≤5% for potency assays .

Chemical Reactions Analysis

Types of Reactions

Alprostadil undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various prostaglandin derivatives, which have different biological activities and therapeutic applications .

Scientific Research Applications

Erectile Dysfunction Treatment

Alprostadil alfadex has been extensively studied for its efficacy in treating erectile dysfunction (ED) of both psychogenic and organic origins. A multicenter European trial demonstrated that 93% of the 16,886 injections resulted in rigid erections suitable for sexual intercourse. The study reported side effects such as prolonged erections and pain, which decreased over time .

Table 1: Efficacy and Safety Data from Clinical Trials

StudyPatient PopulationTotal InjectionsRigid Erections (%)Side Effects (%)Duration of Study
Multicenter Trial162 patients16,88693%Prolonged Erections: 1.2%, Painful Erections: 29% (decreasing to 12.1% by year 4)4 years
Phase III Study1,732 patientsNot specifiedSignificant improvement in IIEF scoresVarious mild adverse effects12 weeks

Intracavernous Self-Injection Therapy

The long-term efficacy of this compound in self-injection therapy has been validated through extensive studies. Patients reported high satisfaction rates with the treatment, with a significant proportion indicating good tolerability and efficacy over a four-year period .

Topical Formulations

Recent studies have explored topical formulations of this compound as an alternative treatment for ED. A double-blind placebo-controlled trial revealed that topical alprostadil significantly improved erectile function scores compared to placebo, with effective dosages ranging from 100 to 300 µg .

Case Study 1: Long-term Efficacy

In a four-year follow-up study involving self-injection therapy with this compound, researchers found that patients experienced a steady reduction in side effects over time while maintaining high rates of erection success and sexual satisfaction .

Case Study 2: Topical Application

A recent multicenter trial assessed the effectiveness of a topical alprostadil cream in patients with varying degrees of ED severity. The results indicated that higher doses correlated with improved erectile function scores and increased rates of successful vaginal penetration .

Mechanism of Action

Alprostadil exerts its effects by binding to specific receptors on smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscle cells and vasodilation. In the case of erectile dysfunction, this leads to increased blood flow to the corpus cavernosum, facilitating erection .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alprostadil Alfadex vs. Intraurethral Alprostadil (MUSE)

Intraurethral alprostadil (Medicated Urethral System for Erection, MUSE) delivers PGE1 via a urethral suppository. Comparative studies demonstrate significant differences in efficacy, safety, and patient preference:

Parameter This compound (Intracavernosal) Intraurethral Alprostadil (MUSE)
Efficacy (Adequate Erections) 82.5% 53.0%
Patient Satisfaction 91.4% 61.8%
Penile Pain Incidence 30–40% 25–35%
Onset of Action 5–15 minutes 20–30 minutes
  • Efficacy : this compound achieved sufficient erections for intercourse in 82.5% of patients versus 53.0% with MUSE in a randomized crossover trial (N=111) . Long-term studies (4 years) reported 75% of patients maintained efficacy with alfadex .
  • Safety : Both therapies share common side effects (e.g., penile pain, urethral burning), but systemic effects (hypotension, dizziness) are rarer with alfadex due to localized administration .
  • Patient Preference : 92.6% of patients preferred alfadex over MUSE, citing faster onset and reliability .

This compound vs. Oral PDE5 Inhibitors (e.g., Sildenafil)

Oral phosphodiesterase-5 (PDE5) inhibitors (e.g., sildenafil) are first-line ED therapies, but alfadex is effective in PDE5 non-responders:

Parameter This compound Sildenafil
Response Rate 70–85% 50–70%
Onset of Action 5–15 minutes 30–60 minutes
Administration Route Invasive (injection) Non-invasive (oral)
  • A prospective study (N=894) using axial penile rigidity testing validated alfadex’s rapid efficacy, with 83% of patients achieving functional erections .
  • Alfadex is recommended when oral therapies fail or are contraindicated (e.g., nitrate users) .

This compound vs. Other Intracavernosal Agents (e.g., Trimix)

Trimix (papaverine/phentolamine/PGE1) is a combination intracavernosal therapy. Comparative data suggest:

Parameter This compound Trimix
Efficacy 82.5% 85–90%
Side Effects Localized pain (30–40%) Priapism risk (5–10%)
Formulation Stability High (cyclodextrin) Variable
  • While trimix shows marginally higher efficacy, alfadex has a superior safety profile, with lower priapism risk .

Pharmacokinetic Advantages of α-Cyclodextrin Complexation

Compared to non-complexed PGE1, alfadex offers:

  • Enhanced Solubility : α-Cyclodextrin increases aqueous solubility by 10-fold, enabling injectable use .
  • Improved Stability : The complex protects PGE1 from degradation, extending shelf life .
  • Reduced Systemic Exposure : Localized action minimizes systemic side effects (e.g., hypotension) .

Biological Activity

Alprostadil alfadex, a formulation of prostaglandin E1 (PGE1) complexed with alpha-cyclodextrin, is primarily used in the treatment of erectile dysfunction (ED). This article delves into its biological activity, pharmacodynamics, efficacy, safety profile, and relevant clinical studies.

Alprostadil functions as a smooth muscle relaxant. It binds to specific receptors in human penile tissue, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This process results in the relaxation of trabecular smooth muscle and dilation of cavernous arteries, facilitating erection through the corporal veno-occlusive mechanism. The drug also attenuates presynaptic noradrenaline release in the corpus cavernosum, further enhancing its efficacy in inducing erections .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals rapid absorption and distribution following intracavernous administration. A study indicated that after a 20 mcg injection, systemic plasma concentrations peaked at 16.8 pg/mL within 5 minutes, returning to baseline levels within 2 hours . The absolute bioavailability of alprostadil is estimated to be around 98% .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Peak Plasma Concentration16.8 pg/mL
Time to Peak2-5 minutes
Half-life~7 minutes
Bioavailability~98%

Efficacy in Clinical Studies

This compound has been extensively studied for its effectiveness in treating ED. A multicenter trial involving 162 patients demonstrated that 93% of the injections resulted in rigid erections sufficient for sexual intercourse. Over a four-year period, side effects such as prolonged erections and penile pain were reported but decreased significantly over time .

Table 2: Efficacy Outcomes from Clinical Trials

Study ParameterResult
Rigid Erections Achieved93%
Patient Satisfaction (Good/Very Good)91.4%
Side Effects (Year 1 vs Year 4)Decreased over time
Prolonged Erections (>6 hours)1.2%
Painful ErectionsDecreased from 29% to 12.1%

Safety Profile

The safety profile of this compound is generally favorable. Common side effects include penile pain and hematomas; however, these tend to diminish with continued use. In a long-term study, fibrotic changes were noted in some patients but often resolved spontaneously .

Case Studies and Patient Preferences

A crossover study comparing this compound with intraurethral alprostadil showed that patients preferred the intracavernous route due to higher efficacy rates—82.5% for this compound compared to 53% for intraurethral administration . This preference underscores the importance of route selection in therapeutic outcomes for ED.

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying Alprostadil alfadex purity in pharmaceutical formulations?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with internal standardization is widely used, as described in protocols involving column selection (e.g., resolving peaks for this compound, prostaglandin A1, and internal standards) . UV-Visible spectroscopy (absorbance at 278 nm) and thin-layer chromatography (TLC) are complementary techniques for assessing purity and degradation products . Researchers should validate methods per ICH guidelines, including specificity, linearity, and recovery rates.

Q. How should this compound be stored to maintain stability during laboratory experiments?

  • Methodological Answer : this compound is hygroscopic and should be stored in sealed containers at 2–8°C, protected from light. Stability studies indicate degradation occurs above 25°C, particularly in ethanol or organic solvents . For aqueous solutions, pH should be maintained between 6.0–7.5 to prevent hydrolysis. Short-term stability (≤24 hours) at room temperature is acceptable for experimental use if protected from oxidation .

Q. What safety protocols are essential when handling this compound in preclinical studies?

  • Methodological Answer : Acute toxicity (oral LD50: 265 mg/kg in rats) necessitates strict personal protective equipment (PPE), including nitrile gloves and lab coats. Fume hoods or biosafety cabinets are required for powder handling. Emergency measures for accidental exposure include rinsing eyes/skin with water (15+ minutes) and seeking medical evaluation for ingestion (H301 hazard code) . Spill management involves inert absorption materials and disposal as hazardous waste .

Advanced Research Questions

Q. How can researchers address conflicting pharmacokinetic data between intracavernous and intraurethral administration routes of this compound?

  • Methodological Answer : A crossover study design with dose optimization (e.g., fixed vs. adjusted dosing) and rigorous bioanalytical validation (e.g., LC-MS/MS for plasma quantification) is critical. For example, Shabsigh et al. (2000) resolved route-dependent efficacy discrepancies by standardizing absorption variables (e.g., mucosal pH, perfusion rates) and using mixed-effects models to account for inter-subject variability . Sensitivity analyses should evaluate confounding factors like metabolic enzyme activity .

Q. What in vitro models best replicate the vasodilatory effects of this compound while minimizing confounding variables?

  • Methodological Answer : Ex vivo arterial ring assays (e.g., rat thoracic aorta) precontracted with phenylephrine allow direct measurement of prostaglandin E1 (PGE1) receptor-mediated vasodilation. Protocols recommend using Krebs-Henseleit buffer (pH 7.4, 37°C) and normalizing responses to a reference agonist (e.g., sodium nitroprusside) . To reduce variability, endothelial integrity should be confirmed via acetylcholine response, and nitric oxide synthase inhibitors (e.g., L-NAME) may isolate PGE1-specific pathways .

Q. How should researchers design studies to evaluate this compound's interaction with anticoagulants without compromising ethical standards?

  • Methodological Answer : Preclinical models (e.g., rodent tail-bleeding assays) can assess bleeding time prolongation when co-administered with heparin or warfarin. For human trials, stratified randomization by baseline coagulation profiles (INR, platelet count) and adaptive dosing protocols are recommended. Ethical approvals must include monitoring plans for hemorrhage endpoints and interim analyses to halt unsafe combinations .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound studies with small sample sizes?

  • Methodological Answer : Bayesian hierarchical models improve power in small-n studies by incorporating prior pharmacokinetic data (e.g., clearance rates from historical cohorts). Non-linear mixed-effects modeling (NONMEM) is preferred for sparse sampling, while bootstrapping validates robustness. Sensitivity analyses should test outliers and missing data assumptions per EMA guidelines .

Data Reporting and Validation

Q. What are the best practices for documenting analytical method validation in this compound research?

  • Methodological Answer : Follow FDA Bioanalytical Method Validation guidelines:

  • Specificity : Demonstrate resolution from degradation products (e.g., 15-epi-Alprostadil) via forced degradation studies (heat, light, pH extremes) .
  • Accuracy/Precision : Report intra-day/inter-day CV% (<15%) using spiked matrices (plasma, excipients) .
  • Linearity : Validate over 50–150% of expected concentration ranges with R² ≥0.99 .

Q. How can researchers mitigate batch-to-batch variability in this compound formulations during preclinical testing?

  • Methodological Answer : Implement quality-by-design (QbD) principles:

  • Critical Material Attributes (CMAs) : Monitor α-cyclodextrin inclusion complex stability via DSC (Tm ≈ 220°C) and XRD .
  • Process Controls : Use in-line PAT tools (e.g., NIR spectroscopy) during lyophilization to ensure consistent residual moisture (<2%) .

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